3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride
Description
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is a fluorinated pyridine derivative featuring a reactive carbonyl chloride group at position 2, a fluorine substituent at position 3, and a trifluoromethyl group at position 5. This compound is primarily used as a high-reactivity intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its electron-withdrawing substituents (fluorine and trifluoromethyl) enhance the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles like amines and alcohols .
Properties
IUPAC Name |
3-fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF4NO/c8-6(14)5-4(9)1-3(2-13-5)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUCJLPEPYHEET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions . Another method involves the chlorination of 2,3-difluoro-5-(trifluoromethyl)pyridine using chlorine gas at controlled temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often employs a one-step chlorofluorination reaction. This process involves the reaction of 2,3-dichloro-5-trichloromethylpyridine with anhydrous hydrogen fluoride at elevated temperatures and pressures . This method is advantageous due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Suzuki–Miyaura Coupling: Palladium catalysts and boron reagents are typically used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while coupling reactions would result in biaryl compounds.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a crucial building block in the synthesis of complex organic molecules. Its reactive nature allows for various transformations, including nucleophilic substitutions and coupling reactions.
Biology
- Development of Fluorinated Compounds : In biological studies, 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is employed to develop fluorinated compounds that can be used as probes or markers in biochemical assays. The unique properties imparted by fluorine enhance the metabolic stability and bioavailability of these compounds.
Medicine
- Pharmaceutical Intermediate : The compound is utilized as an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects. For instance, it may be involved in the production of drugs targeting specific diseases due to its ability to form stable interactions with biological targets .
Industry
- Agrochemical Production : In the agricultural sector, this compound is used in the production of agrochemicals, particularly herbicides. Its fluorinated structure enhances the efficacy and selectivity of these chemicals against pests while minimizing environmental impact .
Case Study 1: Fluorinated Probes in Biochemical Assays
A study demonstrated that derivatives of this compound were synthesized to create fluorinated probes for imaging techniques in biological systems. These probes exhibited enhanced fluorescence properties due to their unique electronic configurations, allowing for better visualization in cellular studies .
Case Study 2: Agrochemical Development
Research highlighted the use of this compound in developing a new class of herbicides that exhibit improved selectivity against target weeds while being less harmful to non-target species. The incorporation of trifluoromethyl groups was shown to enhance herbicidal activity significantly compared to traditional compounds .
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine and chlorine atoms makes the compound highly reactive. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key differences between the target compound and structurally related analogs:
Reactivity and Electronic Effects
- Fluorine vs. Chlorine Substituents : The fluorine atom at position 3 in the target compound exerts a stronger electron-withdrawing effect compared to chlorine in its analog (). This increases the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles like amines (e.g., amide bond formation) .
- Trifluoromethyl Group : The CF₃ group at position 5 enhances lipophilicity, improving membrane permeability in bioactive molecules. This is critical in drug design for optimizing pharmacokinetics .
- Pyridine vs. Benzene Rings : Pyridine’s nitrogen atom creates a polar aromatic system, improving solubility in polar aprotic solvents (e.g., DCM, THF) compared to benzoyl chlorides. This facilitates reactions under milder conditions .
Key Research Findings
Reactivity Hierarchy : Fluorinated pyridine carbonyl chlorides react 20–30% faster with amines than chlorinated analogs due to fluorine’s electronegativity .
Stability : The target compound’s shelf life is shorter (<6 months at −20°C) compared to esters (e.g., methyl carboxylate in ), which remain stable for years.
Biological Activity : Pyridine derivatives with CF₃ groups show 50% higher bioavailability in preclinical models compared to benzene-based analogs .
Biological Activity
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is a synthetic organic compound notable for its potential biological activities. This compound belongs to the pyridine family, characterized by a nitrogen atom in the aromatic ring, and it possesses a trifluoromethyl group that enhances its chemical reactivity and biological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and material science.
The molecular formula of this compound is CHClFNO, with a molecular weight of approximately 211.55 g/mol. The presence of both fluorine and chlorine atoms contributes to its unique electronic properties, making it a valuable intermediate in various chemical syntheses.
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. A study found that derivatives of pyridine, including those similar to this compound, demonstrated efficacy against various bacterial strains. The mechanism is likely linked to the disruption of microbial cell membranes and interference with metabolic pathways .
Enzyme Inhibition
This compound has shown potential as an inhibitor of specific enzymes. For example, studies have explored its role in inhibiting enzymes involved in cancer cell proliferation. The trifluoromethyl group may enhance binding affinity to enzyme active sites due to increased lipophilicity and electronic effects .
Case Studies
- Antibacterial Activity : A comparative study evaluated the antibacterial effects of various pyridine derivatives, including this compound. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting moderate antibacterial activity .
- Enzyme Inhibition : In vitro assays demonstrated that this compound inhibited the enzyme dihydrofolate reductase (DHFR), which is critical in folate metabolism in bacteria and cancer cells. The IC50 value was determined to be 150 nM, indicating potent inhibition compared to standard inhibitors .
Toxicological Profile
The toxicological assessment of this compound reveals moderate toxicity levels. According to safety data sheets, it can cause respiratory tract irritation upon inhalation and skin irritation upon contact. Long-term exposure may lead to more severe health effects, necessitating proper handling precautions in laboratory settings .
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 211.55 g/mol |
| Minimum Inhibitory Concentration (MIC) | 32 µg/mL (against S. aureus) |
| IC50 (Dihydrofolate Reductase) | 150 nM |
| Toxicity Level | Moderate |
Q & A
Q. What are the recommended synthetic routes for preparing 3-fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride in laboratory settings?
- Methodological Answer : A common approach involves functionalizing pyridine precursors. For example:
- Step 1 : Start with 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile (CAS 80194-70-3). Hydrolyze the nitrile group to a carboxylic acid using acidic or basic conditions (e.g., H₂SO₄/NaOH) .
- Step 2 : Convert the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Monitor reaction completion via FT-IR (disappearance of -COOH peak at ~1700 cm⁻¹) .
- Step 3 : Introduce fluorine at the 3-position via halogen exchange (e.g., using KF/18-crown-6 in DMF at 100°C) .
- Yield Optimization : Use Schlenk techniques to exclude moisture, and purify via vacuum distillation or recrystallization.
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, N95 mask) in a fume hood. The compound is moisture-sensitive and corrosive (H314 hazard). Quench spills with sodium bicarbonate .
- Storage : Store in airtight, dark glass containers under inert gas (N₂/Ar) at -20°C. Avoid contact with water or alcohols to prevent hydrolysis to the carboxylic acid .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR (δ ~ -60 ppm for CF₃, δ ~ -110 ppm for F) and ¹H NMR (pyridine ring protons at δ 7.5-8.5 ppm) .
- HPLC : Use a C18 column with UV detection at 254 nm; purity >97% is achievable .
- Mass Spectrometry : ESI-MS (expected [M+H]⁺ = 244.5) confirms molecular weight .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of this compound in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ catalyst with aryl boronic acids. The electron-withdrawing CF₃ group directs coupling to the 4-position of the pyridine ring .
- Protection Strategies : Temporarily protect the acyl chloride as a methyl ester (using MeOH/H⁺) to avoid side reactions during coupling .
- Challenges : Competing hydrolysis of the acyl chloride requires anhydrous conditions (e.g., THF with molecular sieves) .
Q. How can computational chemistry methods predict the reactivity and stability of derivatives?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to model reaction pathways. For example:
- Calculate activation energies for nucleophilic acyl substitution .
- Assess the stability of intermediates (e.g., tetrahedral adducts during hydrolysis) .
- Solvent Effects : Include PCM models to simulate polar aprotic solvents (e.g., DCM) and predict solubility .
Q. What are common side reactions in amide synthesis from this compound, and how are they mitigated?
- Methodological Answer :
- Side Reactions : Hydrolysis to carboxylic acid (in presence of H₂O) or over-reaction to form imides.
- Mitigation :
- Use excess amine in dry DCM at 0°C to favor mono-amide formation .
- Add molecular sieves to scavenge water .
- Monitor reaction progress via TLC (Rf shift from acyl chloride to amide).
Data Contradiction Analysis
Q. Why do reported yields vary for the synthesis of this compound via nitrile hydrolysis vs. direct chlorination?
- Analysis :
- Nitrile Hydrolysis : Yields ~70-80% but requires strict pH control to avoid decarboxylation .
- Direct Chlorination : Higher yields (~85-90%) but risks side-product formation (e.g., dimerization) if SOCl₂ is not freshly distilled .
- Recommendation : Use nitrile hydrolysis for small-scale purity and direct chlorination for scalability, with rigorous drying .
Applications in Academic Research
Q. How is this compound used in medicinal chemistry for drug discovery?
- Methodological Answer :
- Pharmacophore Design : The acyl chloride reacts with amines to form amides, a common motif in kinase inhibitors. For example, coupling with aniline derivatives yields candidates for antiproliferative agents .
- Case Study : Schiff bases derived from related benzylamines show antiproliferative activity against cancer cell lines (IC₅₀ ~10 µM) .
Physical and Chemical Properties Table
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₇H₂ClF₄NO | |
| Molecular Weight | 227.55 g/mol | |
| Boiling Point | ~170°C (estimated) | |
| Stability | Moisture-sensitive; decomposes in H₂O | |
| Hazard Class | 8 (Corrosive) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
